molecular formula C10H12BrFO2 B14775744 2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene

2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene

Cat. No.: B14775744
M. Wt: 263.10 g/mol
InChI Key: PHVLGCOZDZAFBE-UHFFFAOYSA-N
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Description

2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene is an organic compound that features a benzene ring substituted with a bromopropoxy group, a fluorine atom, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene typically involves the reaction of 1-fluoro-3-methoxybenzene with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like chloroform or dichloromethane under reflux conditions . The product is then purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds like 2-(3-azidopropoxy)-1-fluoro-3-methoxybenzene.

    Oxidation: Products include 2-(3-bromopropoxy)-1-fluoro-3-formylbenzene.

    Reduction: Products include 2-(3-propoxy)-1-fluoro-3-methoxybenzene.

Scientific Research Applications

2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene involves its interaction with various molecular targets. The bromopropoxy group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. The fluorine and methoxy groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromopropoxy)tetrahydro-2H-pyran: Similar in structure but lacks the fluorine and methoxy groups.

    4-(3-Bromopropoxy)-2H-chromen-2-one: Contains a chromenone ring instead of a benzene ring.

    1-(3-Bromopropoxy)-2-fluorobenzene: Lacks the methoxy group.

Uniqueness

2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene is unique due to the presence of both fluorine and methoxy groups on the benzene ring. These substituents can significantly alter the compound’s chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H12BrFO2

Molecular Weight

263.10 g/mol

IUPAC Name

2-(3-bromopropoxy)-1-fluoro-3-methoxybenzene

InChI

InChI=1S/C10H12BrFO2/c1-13-9-5-2-4-8(12)10(9)14-7-3-6-11/h2,4-5H,3,6-7H2,1H3

InChI Key

PHVLGCOZDZAFBE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)OCCCBr

Origin of Product

United States

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